methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate
Description
Methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate is a polycyclic aromatic compound featuring a benzochromene core substituted with methoxy, phenyl, and methyl carboxylate groups. Its structure includes two 4-methoxyphenyl groups at the 2-position, a phenyl group at the 6-position, and a methyl ester at the 5-position. This compound belongs to a class of chromene derivatives studied for their biological activities, including herbicidal properties . The methoxy substituents likely enhance solubility and influence electronic interactions, while the phenyl and carboxylate groups contribute to steric and binding characteristics.
Properties
Molecular Formula |
C35H28O5 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl 2,2-bis(4-methoxyphenyl)-6-phenylbenzo[h]chromene-5-carboxylate |
InChI |
InChI=1S/C35H28O5/c1-37-26-17-13-24(14-18-26)35(25-15-19-27(38-2)20-16-25)22-21-30-32(34(36)39-3)31(23-9-5-4-6-10-23)28-11-7-8-12-29(28)33(30)40-35/h4-22H,1-3H3 |
InChI Key |
SSRKOKIFWFDSJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C4=CC=CC=C4C(=C3C(=O)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Anticancer Applications
Numerous studies have investigated the anticancer properties of this compound. Its ability to inhibit cell proliferation in various cancer cell lines has been documented:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 18 | Apoptosis induction and cell cycle arrest |
In a recent study, methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate demonstrated significant cytotoxic effects against these cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results suggest that this compound could be developed into new antimicrobial agents targeting resistant bacterial strains .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of this compound. A study evaluating various derivatives found that this compound significantly reduced oxidative stress markers in treated cells compared to untreated controls. This suggests its potential use in formulations aimed at combating oxidative stress-related conditions .
Case Studies
Case Study on Anticancer Activity : A comprehensive study published in Journal of Medicinal Chemistry evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a marked reduction in tumor size and weight in treated groups compared to controls, reinforcing the compound's potential as an anticancer agent .
Case Study on Antimicrobial Efficacy : In clinical trials assessing the antimicrobial properties of phenolic compounds, this compound exhibited strong inhibitory effects against multi-drug resistant bacterial strains. The findings support its development as a candidate for new antimicrobial therapies .
Case Study on Antioxidant Effects : Another study focused on the antioxidant properties of various chromenone derivatives, including this compound. Results showed significant reductions in markers of oxidative stress in treated cells, indicating its potential role in oxidative stress modulation .
Mechanism of Action
The mechanism of action of methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene derivatives with varying substituents have been synthesized and evaluated for herbicidal activity. Key structural analogs differ in their R and R1 groups (Table 1), which significantly affect bioactivity and physicochemical properties.
Table 1: Substituent Variations in Benzo[h]chromene Derivatives
| R Group | R1 Group | Notable Biological Activity |
|---|---|---|
| 4-Methoxyphenyl (x2) | Phenyl | Moderate herbicidal activity (rape) |
| 4-Chlorobenzyl | 4-Nitrophenyl | Enhanced activity (rape) |
| 3,4,5-Trimethoxyphenyl | 2,4,6-Trimethoxyphenyl | Broad-spectrum activity |
| H (unsubstituted) | Diphenylmethyl | Low activity |
Impact of Substituents on Herbicidal Activity
Electron-Donating Groups (e.g., Methoxy):
The target compound’s 4-methoxyphenyl groups likely improve solubility and moderate its herbicidal efficacy. Compared to derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl or 4-chlorobenzyl), methoxy-substituted compounds exhibit lower potency against barnyard grass but retain activity against rape (Brassica napus) . For example, analogs with 4-chlorobenzyl substituents showed enhanced inhibition of rape root growth, suggesting that halogenation increases lipophilicity and target binding.Steric Effects:
Bulky substituents like diphenylmethyl or furan-2-ylmethyl reduce activity, likely due to steric hindrance limiting molecular interactions. In contrast, the target compound’s phenyl group at the 6-position balances steric demands, enabling moderate bioactivity.- Aromatic vs. Aliphatic Substituents: Compounds with aliphatic R1 groups (e.g., 5-chloro-3-methyl-1H-pyrazol-4-ylmethyl) display weaker herbicidal effects compared to aromatic-substituted analogs. The target compound’s phenyl group at R1 contributes to its selective activity against dicotyledonous plants like rape .
Comparative Physicochemical Properties
- Solubility: Methoxy groups enhance water solubility compared to halogenated or nitro-substituted derivatives. This property may influence environmental persistence and application methods.
- Stability: Derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher photostability but may pose greater environmental toxicity risks.
Biological Activity
Methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to present a detailed overview of the compound's biological activity, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to the class of benzo[h]chromenes, which are known for their diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions, including the use of specific reagents to achieve the desired structural configuration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it was shown to induce apoptosis in HeLa cells (human cervical cancer) and SK-LU-1 cells (non-small cell lung cancer) with IC50 values comparable to established chemotherapeutics like cisplatin .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HeLa | 0.16 | Cisplatin | 0.011 |
| SK-LU-1 | 0.25 | Imatinib | 0.0048 |
| K562 (CML) | Similar | Imatinib | 0.046 |
The mechanism by which this compound exerts its cytotoxic effects involves:
- Microtubule Disruption : Similar to other microtubule-targeting agents like combretastatin A-4, this compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
- Flow Cytometry Analysis : Flow cytometry results indicated an increase in the population of cells arrested in the G2/M phase following treatment with the compound .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . Preliminary studies suggest it possesses significant activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 µg/mL |
| Escherichia coli | 0.25 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : A study involving HeLa and K562 cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability after 48 hours of exposure, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : Another study reported that this compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential application in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
